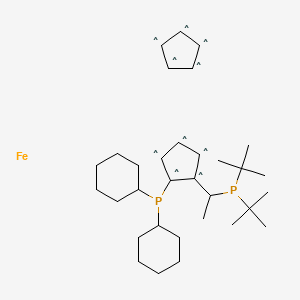
1-(3-Aminophenyl)-3-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminophenyl)-3-chloropropan-1-one is an organic compound that features both an amino group and a chloropropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)-3-chloropropan-1-one typically involves the reaction of 3-nitroacetophenone with a chlorinating agent, followed by reduction of the nitro group to an amino group. The reaction conditions often include:
Chlorination: Using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Aminophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: 1-(3-Nitrophenyl)-3-chloropropan-1-one.
Reduction: 1-(3-Aminophenyl)-3-propanol.
Substitution: 1-(3-Aminophenyl)-3-alkylthio-1-propanone.
Aplicaciones Científicas De Investigación
1-(3-Aminophenyl)-3-chloropropan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mecanismo De Acción
The mechanism by which 1-(3-Aminophenyl)-3-chloropropan-1-one exerts its effects involves interactions with specific molecular targets:
Molecular Targets: Enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.
Pathways Involved: The compound may inhibit or activate specific pathways, leading to alterations in cellular functions and responses.
Comparación Con Compuestos Similares
1-(3-Aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl-3-phenylurea: Known for its interactions with protein kinases and potential therapeutic applications.
1-(3-Aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl-3-naphthalen-1-ylurea: Studied for its effects on cellular signaling pathways and potential use in drug development.
Uniqueness: 1-(3-Aminophenyl)-3-chloropropan-1-one stands out due to its unique combination of functional groups, which allows for versatile chemical modifications and a wide range of applications in different fields.
Propiedades
Fórmula molecular |
C9H10ClNO |
|---|---|
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
1-(3-aminophenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C9H10ClNO/c10-5-4-9(12)7-2-1-3-8(11)6-7/h1-3,6H,4-5,11H2 |
Clave InChI |
WGOBBGWNFSNXHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N)C(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-oxo-2-(5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate](/img/structure/B14061818.png)
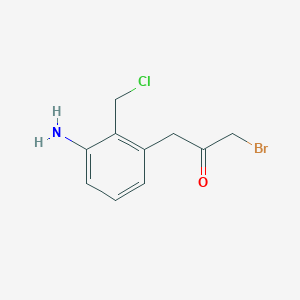
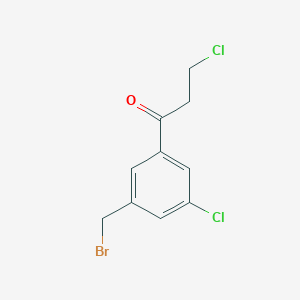


![tert-butyl 4-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)-7-oxopyrido[2,3-d]pyrimidin-8(7H)-yl)piperidine-1-carboxylate](/img/structure/B14061846.png)

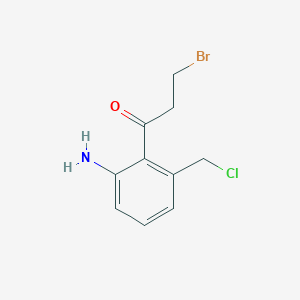
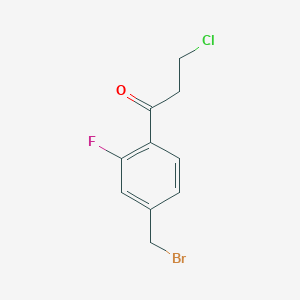

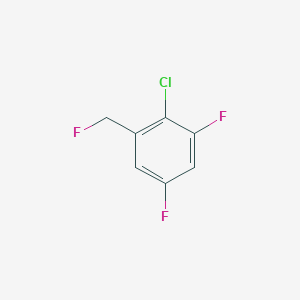
![[1-[2-[[3-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate](/img/structure/B14061872.png)

